rac-Hesperetin-d3
Overview
Description
Rac-Hesperetin-d3 is the deuterium labeled racemate of Hesperetin . Hesperetin is a natural flavanone and acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation .
Chemical Reactions Analysis
Rac-Hesperetin-d3 is intended for use as an internal standard for the quantification of hesperetin . It inhibits heat-induced advanced glycation end product formation between BSA and glucose . It also inhibits α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) .Scientific Research Applications
Pharmacokinetics : Lee et al. (2017) developed and validated an LC-MS/MS method for quantifying hesperidin and hesperetin, including rac-Hesperetin-d3, in rat plasma, useful for pharmacokinetic studies (Lee et al., 2017).
Cancer Therapy : Hesperetin has been studied for its anticancer efficacy. For instance, Wang et al. (2021) found that self-assembled micelles of Rebaudioside A and hesperetin enhanced its solubility and therapeutic effects against breast cancer (Wang et al., 2021). Palit et al. (2015) showed that hesperetin induced apoptosis in breast carcinoma cells by triggering ROS accumulation and activating the ASK1/JNK pathway (Palit et al., 2015).
Bone Health : Kim et al. (2013) investigated hesperetin's ability to stimulate osteogenic differentiation of periodontal ligament stem cells and alleviate the anti-osteogenic effect of high glucose (Kim et al., 2013).
Drug Delivery Systems : Fathi and Varshosaz (2013) encapsulated hesperetin in nanostructure lipid carriers for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).
Rheumatoid Arthritis : Li et al. (2013) reported that 7,3′-dimethoxy hesperetin inhibited inflammation and induced synovial apoptosis in rats with adjuvant-induced arthritis, suggesting potential for treating rheumatoid arthritis (Li et al., 2013).
Colitis : Zhang et al. (2020) found that hesperetin ameliorated colitis by maintaining the epithelial barrier and blocking necroptosis signaling pathways (Zhang et al., 2020).
Vascular Health : Rizza et al. (2011) demonstrated that hesperetin stimulated nitric oxide production in endothelial cells and improved endothelial function in patients with metabolic syndrome (Rizza et al., 2011).
Chemotherapy Enhancement : He et al. (2020) observed that hesperetin enhanced the anti-cancer effect of cisplatin in gastric cancer by upregulating PTEN expression (He et al., 2020).
Diabetes-Related Testicular Damage : Samie et al. (2018) explored the effect of hesperetin on diabetic rats, finding it mitigated testicular damage through antioxidative, anti-inflammatory, and antiapoptotic activities (Samie et al., 2018).
Ocular Health : Zhang et al. (2020) developed a micelle ophthalmic solution of hesperetin for potential use in treating ocular diseases (Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Hesperetin-d3 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.